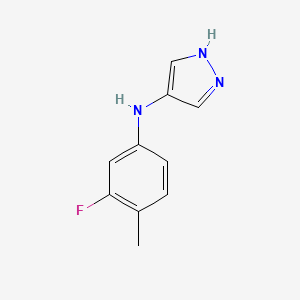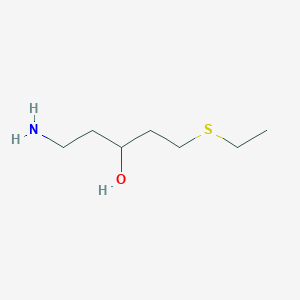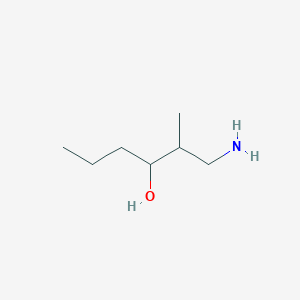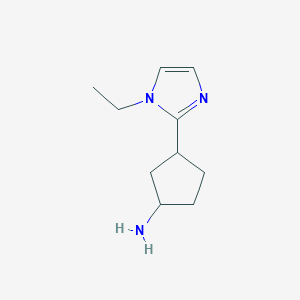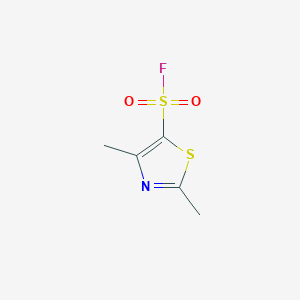
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a carboxylate ester group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclohexyl ketone with a suitable epoxidizing agent in the presence of a methylating agent. One common method is the epoxidation of cyclohexyl ketone using peracids such as m-chloroperbenzoic acid (m-CPBA) followed by methylation with dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
科学研究应用
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Methoxy-2,2-dimethyloxirane: Similar in structure but with a methoxy group instead of a cyclohexyl group.
2,3-Dimethyloxirane: Lacks the cyclohexyl and carboxylate ester groups.
Uniqueness
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI 键 |
ODUQUFFHYSBQIT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)(C)C(=O)OC)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)
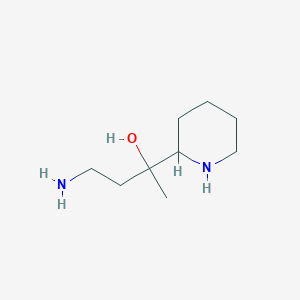
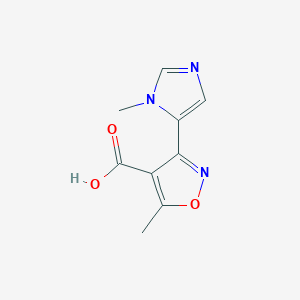

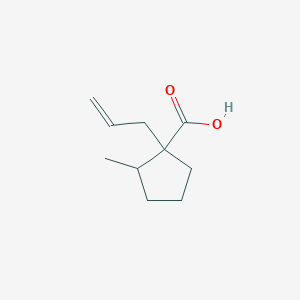
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)

